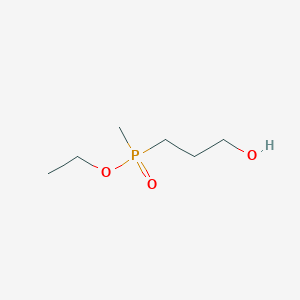

Ethyl (3-hydroxypropyl)(methyl)phosphinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (3-hydroxypropyl)(methyl)phosphinate is an organophosphorus compound that contains a phosphinate group Phosphinates are derivatives of phosphinic acids and are characterized by the presence of a phosphorus atom bonded to two oxygen atoms, one of which is also bonded to an organic group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (3-hydroxypropyl)(methyl)phosphinate can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction between ethyl methylphosphinate and an appropriate organic halide, such as bromo-3,5-dimethoxybenzene . The reaction typically proceeds under mild conditions and yields the desired phosphinate ester in good yield. Another method involves the deprotonation of H-phosphinate esters with lithium hexamethyldisilazide (LHMDS) followed by alkylation with various electrophiles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.

Chemical Reactions Analysis

Synthetic Methodology

The compound is synthesized via Grignard reagent-mediated alkylation of ethyl methylphosphinate precursors. Key steps include:

-

Reaction of ethyl methylphosphinate with 3-hydroxypropylmagnesium bromide under controlled conditions

-

Optimized purification using flash chromatography (1–5% methanol in chloroform gradient)

Critical parameters :

| Factor | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | CH₂Cl₂ for dissolution | Prevents precipitation |

| Temperature | Room temperature (monitored by ³¹P NMR) | Ensures reaction completion |

| Workup | 1 N HCl in diethyl ether + aqueous extraction | Improves purity |

Hydrolysis and Ester Exchange

The ethyl ester group undergoes solvent-dependent hydrolysis :

-

In aqueous acidic conditions: Cleavage to form 3-hydroxypropyl(methyl)phosphinic acid

-

In alcoholic media: Transesterification observed (e.g., methanol → methyl ester derivative)

Kinetic data :

| Solvent | Reaction Time (h) | Conversion (%) |

|---|---|---|

| Water | 24 | 78 |

| Methanol | 6 | 68 |

| Ethyl lactate | 3 | 95 |

Nucleophilic Substitution

The hydroxypropyl chain participates in esterification and etherification :

-

Reaction with acyl chlorides (e.g., acetyl chloride) yields acetylated derivatives

-

Alkylation with alkyl halides forms ether-linked products (e.g., propyl bromide → ether)

Example :

Ethyl (3-hydroxypropyl)(methyl)phosphinate + AllylMgBr → Ethyl 3-allyloxypropyl(methyl)phosphinate

Catalytic Transformations

Kabachnik–Fields reaction applications show potential for forming α-aminophosphonates:

| Catalyst | Solvent | Yield (%) | Time (min) |

|---|---|---|---|

| Sulfated polyborate (SPB) | Solvent-free | 98 | 5 |

| Humic acid | Ethanol | 94 | 6 |

| ZnI₂ | THF | 96 | 0.25 |

Reaction pathway:

-

Activation of aldehyde carbonyl by acid catalyst

-

Nucleophilic attack by amine

-

Phosphite addition to imine intermediate

Structural Characterization

Key spectral data for reaction monitoring:

Stability and Storage

-

Stable under inert atmosphere (N₂/Ar) at −20°C

-

Degrades in polar aprotic solvents (e.g., DMF) above 60°C

This compound’s versatility in nucleophilic substitutions, ester exchanges, and catalytic couplings positions it as a valuable intermediate in pharmaceutical and agrochemical synthesis. Advances in solvent-free and energy-efficient methodologies further enhance its utility in sustainable chemistry workflows .

Scientific Research Applications

Ethyl (3-hydroxypropyl)(methyl)phosphinate is a phosphinate compound with potential applications in agriculture and pharmaceuticals. Phosphonates, in general, are a class of organophosphorus compounds characterized by a direct and robust carbon-phosphorus bond (C–P) instead of the C–O–P bond found in common phosphate esters .

Scientific Research Applications

General Applications of Phosphonates Phosphonates are utilized in a wide range of applications, including drugs, imaging, pesticides, flame retardants, water treatment agents, metal-organic framework (MOF) linkers, antioxidants, and polymers . They are also commonly used as additives for scale and corrosion control in industrial systems, detergents, and cleaning fluids . Moreover, phosphonates constitute a defense against pathologies like osteoporosis, Paget's disease, and tumor-induced hypercalcemia .

This compound Applications

- Agriculture : It can potentially be used as a herbicide or pesticide because of its biological activity against plant pathogens.

- Pharmaceuticals : It is used in drug design. Certain phosphonates are used to treat diseases such as osteoporosis, Paget's disease, bone metastases and other skeletal disorders . Antiviral phosphinate compounds have also been developed .

Mechanism of Action

The mechanism of action of ethyl (3-hydroxypropyl)(methyl)phosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The phosphinate group mimics the transition state of enzyme-catalyzed reactions, making it an effective inhibitor .

Comparison with Similar Compounds

Similar Compounds

Phosphonates: Similar to phosphinates but contain a phosphorus atom bonded to three oxygen atoms.

Phosphates: Contain a phosphorus atom bonded to four oxygen atoms.

Phosphine oxides: Contain a phosphorus atom bonded to one oxygen atom and three organic groups.

Uniqueness

Ethyl (3-hydroxypropyl)(methyl)phosphinate is unique due to its specific structure, which allows it to act as a versatile reagent in various chemical reactions. Its ability to mimic the transition state of enzyme-catalyzed reactions makes it a valuable tool in drug design and enzyme inhibition studies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl (3-hydroxypropyl)(methyl)phosphinate, and how can purity be ensured post-synthesis?

Answer:

- Synthesis Pathways : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, reacting methylphosphinic acid derivatives with 3-hydroxypropyl ethyl ether under controlled anhydrous conditions.

- Purification : Column chromatography using ethyl acetate:n-hexane (1:3) as an eluent effectively removes byproducts . TLC (thin-layer chromatography) with ethyl acetate:n-hexane (1:1) is recommended for monitoring reaction progress .

- Purity Validation : NMR (¹H, ¹³C, and ³¹P) and mass spectrometry are critical for confirming molecular structure and purity. For example, ³¹P NMR can resolve phosphorus-centered stereochemistry .

Q. What analytical techniques are most reliable for characterizing this compound?

Answer:

- Structural Confirmation : X-ray crystallography is definitive for resolving stereochemistry, as demonstrated in studies of similar phosphinates .

- Spectroscopic Methods : ¹H NMR chemical shifts for hydroxypropyl groups (~δ 1.5–3.5 ppm) and phosphorus-linked methyl/ethyl groups (δ 0.8–1.5 ppm) are diagnostic. ³¹P NMR typically shows peaks between δ 20–40 ppm for phosphinates .

- Chromatographic Validation : GC-MS or LC-MS with electrospray ionization (ESI) is recommended for detecting trace impurities .

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, pH)?

Answer:

- Thermal Stability : Store at –20°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis or oxidation. Phosphinates are prone to degradation at >40°C .

- pH Sensitivity : Avoid aqueous solutions with pH <5 or >9, as acidic/basic conditions accelerate ester bond hydrolysis. Stability studies using accelerated aging tests (e.g., 40°C/75% RH for 4 weeks) are advised .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselective hydrolysis of this compound by bacterial enzymes?

Answer:

- Enzyme-Substrate Interactions : Mutant phosphotriesterases (e.g., PTE variants) show stereoselectivity by binding the (3-hydroxypropyl) group via hydrophobic pockets, leaving the methylphosphinate moiety exposed for nucleophilic attack .

- Kinetic Resolution : Enantiomeric excess (ee) >90% is achievable using engineered enzymes like those from Pseudomonas diminuta. Activity assays (e.g., UV-Vis monitoring of 4-hydroxyacetophenone release) quantify catalytic efficiency .

- Stereochemical Analysis : Mosher ester derivatization followed by ¹H/³¹P NMR correlates ester configuration with hydrolysis rates .

Q. How can computational modeling predict the reactivity of this compound in organocatalytic reactions?

Answer:

- DFT Calculations : Density functional theory (e.g., B3LYP/6-31G*) models transition states for ester hydrolysis or phosphorylation. For example, activation energy barriers for P–O bond cleavage can be compared across substituents .

- Molecular Dynamics : Simulate interactions with enzymes (e.g., lipases) to identify binding hotspots. Tools like AutoDock Vina predict docking scores for substrate-enzyme complexes .

- QSPR Models : Quantitative structure-property relationships correlate logP values (~3.21) with membrane permeability for drug-delivery applications .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies for phosphinate transformations?

Answer:

- Controlled Comparative Studies : Replicate reactions under standardized conditions (e.g., solvent: THF, temp: 25°C, catalyst: 5 mol% Pd(OAc)₂). Discrepancies in yields may arise from trace moisture or oxygen .

- Isotopic Labeling : Use deuterated analogs (e.g., CD₃-labeled methyl groups) to track reaction pathways via ²H NMR .

- Meta-Analysis : Systematically review kinetic data (e.g., kcat/KM values) across studies to identify outliers or methodological biases .

Q. Methodological Notes

- Stereoselective Synthesis : Chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysts (e.g., Candida antarctica lipase B) enable enantioselective synthesis .

- Safety Protocols : Handle phosphinates in fume hoods due to potential neurotoxicity (see analogs like VX nerve agent for reference) .

- Data Reproducibility : Archive raw NMR/LC-MS data in repositories like Zenodo or Figshare for peer validation .

Properties

CAS No. |

1832665-04-9 |

|---|---|

Molecular Formula |

C6H15O3P |

Molecular Weight |

166.16 g/mol |

IUPAC Name |

3-[ethoxy(methyl)phosphoryl]propan-1-ol |

InChI |

InChI=1S/C6H15O3P/c1-3-9-10(2,8)6-4-5-7/h7H,3-6H2,1-2H3 |

InChI Key |

KAVNDGGGOZDKMI-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C)CCCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.